molecular formula C18H16N2O4S B2430580 (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one CAS No. 461673-83-6

(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Cat. No. B2430580
CAS RN: 461673-83-6
M. Wt: 356.4
InChI Key: FPKUMOOBLZSRMN-GDNBJRDFSA-N
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Description

(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a thiazolidinone derivative compound that has gained considerable interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Scientific Research Applications

Pharmacological Importance and Biological Potential

The compound (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is structurally related to the 1,3-thiazolidin-4-one nucleus and its functionalized analogs such as glitazones and rhodanines. These structures have shown significant pharmacological importance and are found in commercial pharmaceuticals. They exhibit promising future in medicinal chemistry with potential activities against various diseases. The synthesis of these structures dates back to the mid-nineteenth century, and over time, advanced synthetic methodologies including green chemistry have been developed for these compounds. The studies indicate their great biological potential and the importance of environmentally friendly synthesis processes due to Earth's depleting resources (Santos et al., 2018).

Biological Activities

Thiazolidin-4-ones, to which (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is related, are recognized for their extensive biological activities. Recent studies have focused on the antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties of these compounds. The influence of different substituents on the biological activity of these molecules has been a subject of interest, aiming to optimize the structure of thiazolidin-4-one derivatives for enhanced drug efficacy. These insights are crucial for the rational design of new molecules with biological activity, particularly among thiazolidin-4-ones (Mech et al., 2021).

properties

IUPAC Name

(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-23-14-5-3-4-11(16(14)24-2)10-15-17(22)20-18(25-15)19-12-6-8-13(21)9-7-12/h3-10,21H,1-2H3,(H,19,20,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKUMOOBLZSRMN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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